N-(4-amino-3,4-dioxo-1-phenylbutan-2-yl)-2-[3-(4-fluorophenyl)pyrazol-1-yl]pyridine-3-carboxamide
CAS No.: 1037826-77-9
Cat. No.: VC0516651
Molecular Formula: C25H20FN5O3
Molecular Weight: 457.4654
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1037826-77-9 |
|---|---|
| Molecular Formula | C25H20FN5O3 |
| Molecular Weight | 457.4654 |
| IUPAC Name | N-(4-amino-3,4-dioxo-1-phenylbutan-2-yl)-2-[3-(4-fluorophenyl)pyrazol-1-yl]pyridine-3-carboxamide |
| Standard InChI | InChI=1S/C25H20FN5O3/c26-18-10-8-17(9-11-18)20-12-14-31(30-20)24-19(7-4-13-28-24)25(34)29-21(22(32)23(27)33)15-16-5-2-1-3-6-16/h1-14,21H,15H2,(H2,27,33)(H,29,34) |
| Standard InChI Key | CJFKGISBMQMNDQ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CC(C(=O)C(=O)N)NC(=O)C2=C(N=CC=C2)N3C=CC(=N3)C4=CC=C(C=C4)F |
| Appearance | Solid powder |
Introduction
Structural Identification and Chemical Classification
Basic Identification
N-(4-amino-3,4-dioxo-1-phenylbutan-2-yl)-2-[3-(4-fluorophenyl)pyrazol-1-yl]pyridine-3-carboxamide is registered in multiple chemical databases with specific identifiers that facilitate its recognition in scientific literature and research. The table below summarizes the primary identification parameters of this compound:
Structural Features
The compound possesses a complex molecular architecture with several distinct structural domains that contribute to its chemical behavior and potential biological activities. The primary structural components include:
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A pyridine-3-carboxamide backbone that serves as the central scaffold
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A 3-(4-fluorophenyl)pyrazol-1-yl substituent at the pyridine's 2-position
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A 4-amino-3,4-dioxo-1-phenylbutan-2-yl moiety attached to the carboxamide nitrogen
These structural elements create a molecule with multiple functional groups capable of engaging in diverse intermolecular interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. The presence of the fluorine atom on the phenyl ring introduces electronic effects that may influence the compound's binding affinity to potential biological targets.
Physical and Chemical Properties
Physico-chemical Characteristics
The physical and chemical properties of N-(4-amino-3,4-dioxo-1-phenylbutan-2-yl)-2-[3-(4-fluorophenyl)pyrazol-1-yl]pyridine-3-carboxamide are crucial for understanding its behavior in biological systems and for developing formulation strategies for potential therapeutic applications.
Structural Conformation
Synthesis and Chemical Reactivity
Chemical Reactivity
The reactivity of N-(4-amino-3,4-dioxo-1-phenylbutan-2-yl)-2-[3-(4-fluorophenyl)pyrazol-1-yl]pyridine-3-carboxamide is influenced by its multiple functional groups. Key reactive sites include:
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The amide bonds, which can undergo hydrolysis under acidic or basic conditions
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The primary amine group, which can participate in nucleophilic substitution reactions
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The carbonyl groups, which can engage in addition reactions
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The aromatic rings, which can undergo electrophilic aromatic substitution, although with limited reactivity due to the presence of electron-withdrawing groups
This diverse reactive profile enables the compound to be modified for structure-activity relationship studies and optimization of pharmacological properties.
Biological Activities and Applications
Structure-Activity Relationships
Research Applications and Development Status
Current Research Status
The compound's structural complexity and the presence of multiple pharmacophores suggest that it may have been designed as a multi-target ligand, capable of interacting with more than one biological target simultaneously. This approach is increasingly recognized as valuable in developing treatments for complex diseases with multiple pathological mechanisms .
Comparative Analysis with Related Compounds
Structural Analogues
N-(4-amino-3,4-dioxo-1-phenylbutan-2-yl)-2-[3-(4-fluorophenyl)pyrazol-1-yl]pyridine-3-carboxamide shares structural similarities with a family of pyrazole-substituted heterocyclic compounds. The table below compares key features of this compound with its closest structural analogue identified in the search results:
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